molecular formula C18H13F4N3OS B2505674 N-(2-fluorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide CAS No. 1396846-16-4

N-(2-fluorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide

Cat. No.: B2505674
CAS No.: 1396846-16-4
M. Wt: 395.38
InChI Key: ZGKBWCIUGDICNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by the presence of fluorine atoms, which impart unique chemical and physical properties, making it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the azetidine ring followed by the introduction of the benzothiazole and fluorophenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-fluorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzothiazole moiety may also play a role in binding to specific sites within biological molecules, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)pyridine-3-carboxamide
  • N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Uniqueness

N-(2-fluorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide stands out due to the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable candidate for various applications.

Biological Activity

N-(2-fluorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanism of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A fluorophenyl group,
  • A trifluoromethyl substituted benzothiazole moiety,
  • An azetidine ring.

This unique combination of functional groups may contribute to its biological activity, particularly in targeting various enzymes and receptors.

Anticancer Properties

Recent studies have demonstrated the potential anticancer effects of compounds with similar structures. For instance, derivatives containing benzothiazole rings have shown promising cytotoxic activity against various cancer cell lines, including:

  • MCF-7 (breast cancer),
  • A549 (lung cancer),
  • U-937 (monocytic leukemia).

In one study, a related compound exhibited an IC50 value in the low micromolar range against MCF-7 cells, indicating significant potency . The mechanism appears to involve apoptosis induction, as evidenced by increased levels of pro-apoptotic proteins such as p53 and caspase-3 cleavage in treated cells .

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor for certain enzymes. For example, compounds with similar trifluoromethyl and benzothiazole groups have been reported to selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. In vitro assays indicated that specific derivatives could inhibit hCA IX at nanomolar concentrations .

Study 1: Cytotoxicity Assessment

In a comparative study, this compound was tested alongside known chemotherapeutics. The results showed that this compound induced apoptosis in a dose-dependent manner across several cancer cell lines. Flow cytometry analysis confirmed significant increases in early apoptotic markers compared to untreated controls .

CompoundCell LineIC50 (µM)Mechanism
Test CompoundMCF-70.65Apoptosis induction
DoxorubicinMCF-70.12DNA intercalation

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition characteristics of related compounds. The study found that compounds with similar structural motifs could inhibit hCA IX selectively, which is crucial for cancer cell proliferation. The most active derivative displayed an IC50 value of 89 pM against hCA IX .

Properties

IUPAC Name

N-(2-fluorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F4N3OS/c19-12-5-1-2-6-13(12)23-16(26)10-8-25(9-10)17-24-15-11(18(20,21)22)4-3-7-14(15)27-17/h1-7,10H,8-9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKBWCIUGDICNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.